

6,8-Dibromo-3-formylchromone molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6,8-Dibromo-3-formylchromone**

Cat. No.: **B7812786**

[Get Quote](#)

An In-depth Technical Guide to **6,8-Dibromo-3-formylchromone**: Molecular Structure, Properties, and Synthesis

Introduction

6,8-Dibromo-3-formylchromone is a halogenated heterocyclic compound belonging to the formylchromone class of molecules. Chromones, which feature a benzopyran-4-one core structure, are significant scaffolds in medicinal chemistry and organic synthesis. The introduction of a reactive formyl group at the 3-position and bromine atoms at the 6- and 8-positions endows this molecule with unique chemical reactivity and potential biological activity. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers in drug development and chemical sciences.

Molecular Structure and Elucidation

The molecular architecture of **6,8-Dibromo-3-formylchromone** is defined by a fused ring system with specific functional groups that dictate its chemical behavior.

- Core Scaffold: The foundation of the molecule is a chromone ring, which is a bicyclic system consisting of a benzene ring fused to a pyran-4-one ring (4H-1-benzopyran-4-one). This core is a common motif in various natural products and pharmacologically active compounds.
- Substituents:

- **Bromo Groups:** Two bromine atoms are substituted on the benzene ring at positions C6 and C8. These heavy halogens significantly increase the molecular weight and modify the electronic properties of the aromatic ring through their inductive and resonance effects. They can also serve as potential sites for further cross-coupling reactions.
- **Formyl Group:** A formyl (aldehyde, -CHO) group is attached to the C3 position of the pyranone ring. This electron-withdrawing group is a key reactive center, making the molecule a valuable intermediate for synthesizing more complex heterocyclic systems.[\[1\]](#) It readily participates in condensation reactions with various nucleophiles.[\[2\]](#)

The systematic IUPAC name for this compound is 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde.[\[3\]](#)[\[4\]](#)

Structural Representation

Caption: 2D structure of **6,8-Dibromo-3-formylchromone**.

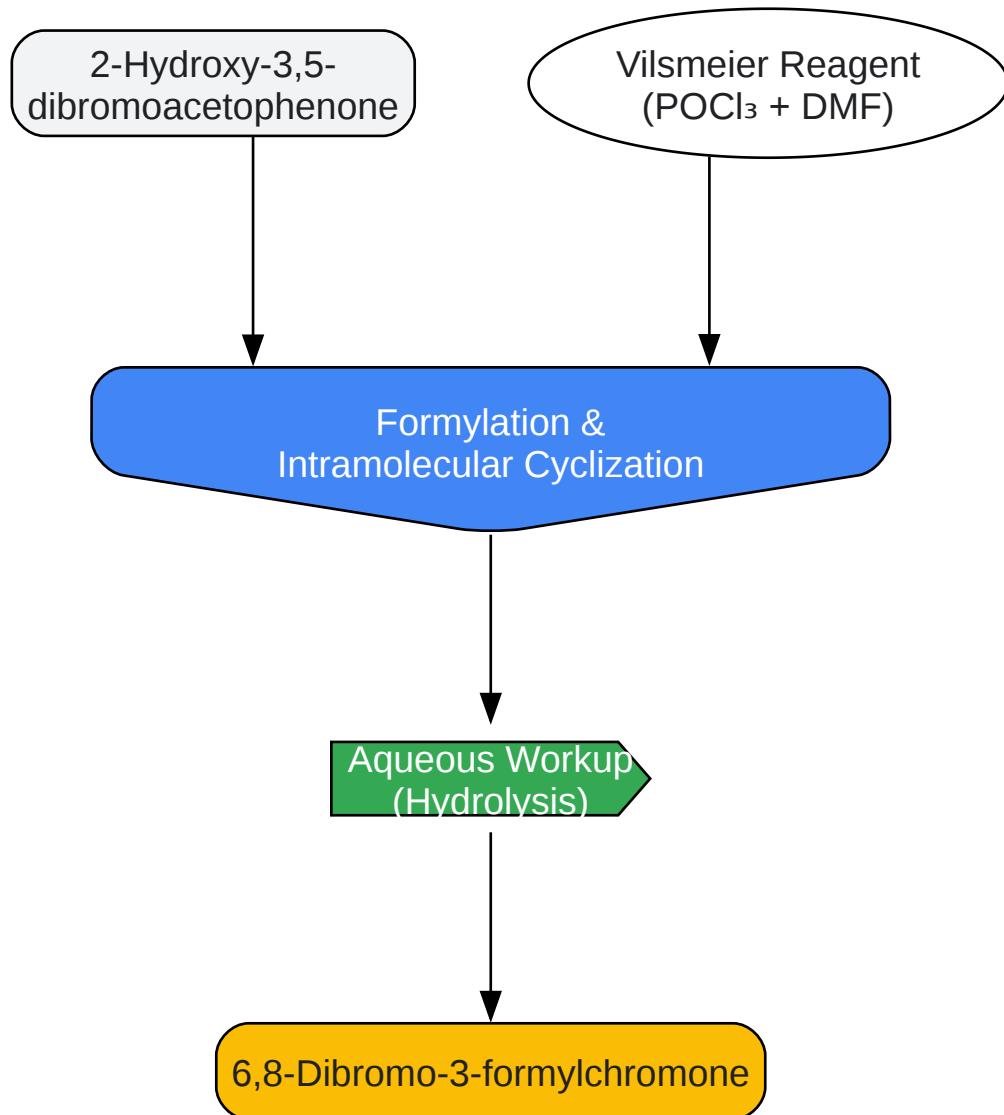
Physicochemical Properties

The key physical and chemical identifiers for **6,8-Dibromo-3-formylchromone** are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₄ Br ₂ O ₃	[3][4][5]
Molecular Weight	331.94 g/mol	[3][4]
Monoisotopic Mass	329.85272 g/mol	[5]
CAS Number	42059-76-7	[3][4][6]
Appearance	Solid, Yellow solid	[4][7]
Melting Point	174-176 °C	[4][6][8]
Canonical SMILES	C1=C(C=C(C2=C1C(=O)C(=C O2)C=O)Br)Br	[5]
InChI Key	XTEURQCXJDIUCR-UHFFFAOYSA-N	[4][5]
Solubility	Soluble in Chloroform	[7]

Synthesis and Reactivity

Synthetic Pathway: Vilsmeier-Haack Reaction


The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.^{[1][2]} This one-pot procedure involves the formylation and cyclization of a substituted 2-hydroxyacetophenone.

The general workflow is as follows:

- **Vilsmeier Reagent Formation:** Phosphorus oxychloride (POCl₃) is reacted with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium salt.
- **Formylation and Cyclization:** The appropriate starting material, 2-hydroxy-3,5-dibromoacetophenone, is added to the Vilsmeier reagent. The reaction proceeds through double formylation at the hydroxyl group and the adjacent aromatic carbon, followed by intramolecular cyclization and dehydration.

- Hydrolysis: The reaction mixture is quenched with water or ice to hydrolyze the intermediate and precipitate the final **6,8-Dibromo-3-formylchromone** product.

This method is widely adopted due to its high yields and applicability to a broad range of substituted acetophenones.[\[2\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-formylchromones.

Chemical Reactivity

The formyl group at the C3 position is the primary center of reactivity. It allows **6,8-Dibromo-3-formylchromone** to serve as a versatile building block for creating a diverse library of derivatives. For example, it can undergo Claisen-Schmidt condensation with ketones to form chalcone-like structures, a reaction that has been used to synthesize flavone-chalcone hybrids. [10]

Applications and Biological Significance

Derivatives of 3-formylchromone are explored for various pharmacological activities.

- Enzyme Inhibition: **6,8-Dibromo-3-formylchromone** has been reported to exhibit inhibitory activity against the urease enzyme.
- Synthetic Intermediate: Its primary application is as a precursor in organic synthesis. It is used in the preparation of more complex molecules, such as (E)-N'-(6,8-dibromo-4-oxo-4H-chromen-3-yl)methylene)-1-naphthohydrazide.
- Cancer Research: While not directly studied for anticancer effects, related bromo-formylchromone structures have been used to synthesize hybrid compounds that demonstrate anticancer properties by generating reactive oxygen species (ROS) in cancer cells.[10]

Safety Information

6,8-Dibromo-3-formylchromone is classified as toxic if swallowed.

- GHS Pictogram: GHS06 (Skull and crossbones)[4]
- Signal Word: Danger[4]
- Hazard Statement: H301 (Toxic if swallowed)[4]
- Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[4]

Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling this compound.[4]

Conclusion

6,8-Dibromo-3-formylchromone is a well-defined chemical entity with a precise molecular structure and weight. Its chromone core, substituted with bromine atoms and a reactive formyl group, makes it a valuable intermediate for synthetic chemists. The robust Vilsmeier-Haack reaction provides a reliable route for its synthesis, enabling further exploration of its potential in creating novel heterocyclic compounds for applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6,8-Dibromo-3-formylchromone | 42059-76-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 6,8-Dibromo-3-formylchromone 99 42059-76-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 6,8-DIBROMO-3-FORMYLCHROMONE, 99% , 0.97 , 42059-76-7 - CookeChem [cookechem.com]
- 7. 6,8-DIBROMO-3-FORMYLCHROMONE | 76743-82-3 | INDOFINE Chemical Company [indofinechemical.com]
- 8. chembk.com [chembk.com]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6,8-Dibromo-3-formylchromone molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7812786#6-8-dibromo-3-formylchromone-molecular-structure-and-weight\]](https://www.benchchem.com/product/b7812786#6-8-dibromo-3-formylchromone-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com